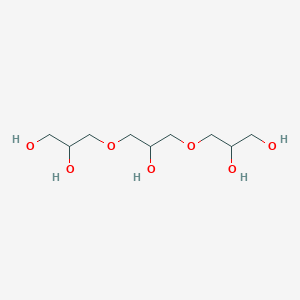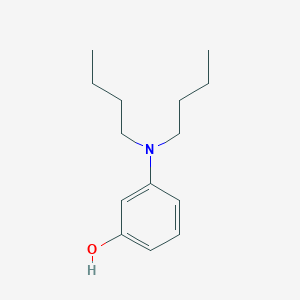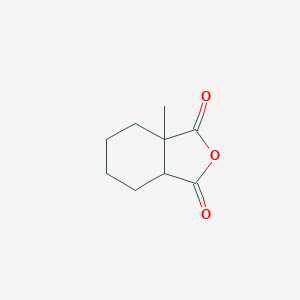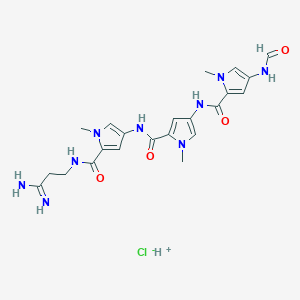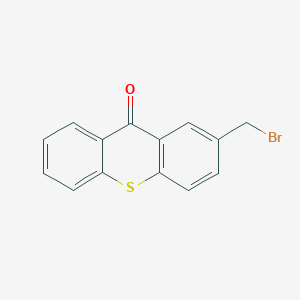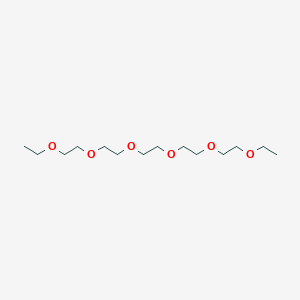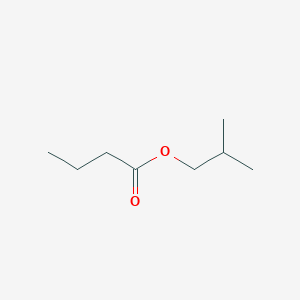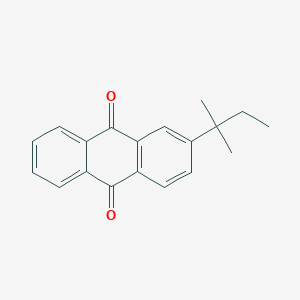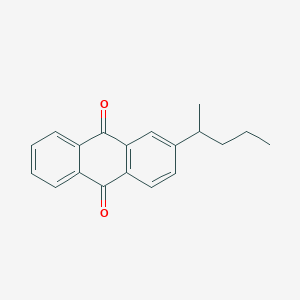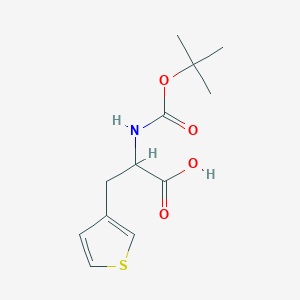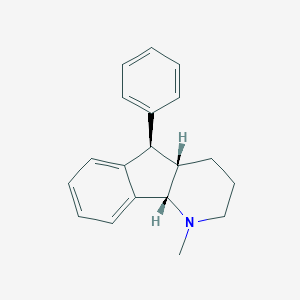
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(P-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide, also known as propidium iodide, is a fluorescent dye commonly used in scientific research. It is a member of the phenanthridine family of dyes and is often used to stain nucleic acids such as DNA and RNA. Propidium iodide is widely used in cell biology, molecular biology, and microbiology research due to its ability to selectively stain dead or damaged cells.
Wirkmechanismus
Propidium iodide is a membrane-impermeable dye that is only able to enter cells with damaged or compromised membranes. Once inside the cell, (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide binds to nucleic acids such as DNA and RNA, resulting in a bright red fluorescence. The dye is unable to penetrate the membranes of live cells, making it an effective tool for distinguishing between live and dead cells.
Biochemische Und Physiologische Effekte
Propidium iodide has no known biochemical or physiological effects on cells. It is a non-toxic dye that is only able to stain dead or damaged cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide in scientific research has several advantages. It is a simple and effective tool for distinguishing between live and dead cells, making it useful in a wide range of applications. It is also a non-toxic dye that does not affect the biochemical or physiological properties of cells.
However, there are also limitations to the use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide. The dye is unable to distinguish between necrotic and apoptotic cells, which can be a limitation in certain experiments. Additionally, (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide is not able to stain cells with intact membranes, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide in scientific research. One area of interest is the development of new fluorescent dyes that are able to distinguish between necrotic and apoptotic cells. Another potential direction is the use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide in the study of bacterial biofilms, which are notoriously difficult to stain and study. Overall, (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide is a valuable tool in scientific research and is likely to continue to be used in a wide range of applications in the future.
Synthesemethoden
The synthesis of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide is a multi-step process that involves the reaction of 4,5-diaminophthalhydrazide with 3-bromo-1-chloropropane in the presence of sodium carbonate. The resulting product is then reacted with 2,3-epoxypropyltrimethylammonium bromide to produce (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide.
Wissenschaftliche Forschungsanwendungen
Propidium iodide is commonly used in scientific research to stain dead or damaged cells. It is often used in flow cytometry and fluorescence microscopy to distinguish between live and dead cells. Propidium iodide is also used in DNA fragmentation assays, cell cycle analysis, and apoptosis assays.
Eigenschaften
CAS-Nummer |
109732-00-5 |
|---|---|
Produktname |
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Molekularformel |
C12H20BrNO3 |
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
[4-(2,3-dihydroxypropoxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO3.BrH/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14;/h4-7,11,14-15H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NFSOZPRWOMTQJE-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)OCC(CO)O.[Br-] |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)OCC(CO)O.[Br-] |
Synonyme |
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



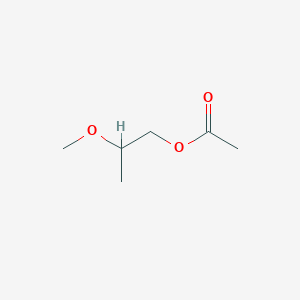
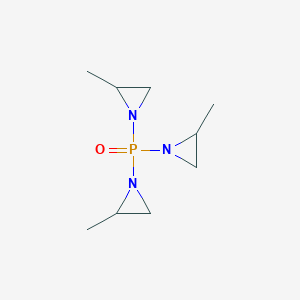
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
